molecular formula C13H9ClN2O3 B3370436 4-chloro-N-(4-nitrophenyl)benzamide CAS No. 39193-07-2

4-chloro-N-(4-nitrophenyl)benzamide

Cat. No.: B3370436
CAS No.: 39193-07-2
M. Wt: 276.67 g/mol
InChI Key: OSISACRLHYKKJS-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Moieties in Organic and Medicinal Chemistry

The benzamide moiety, a functional group derived from benzoic acid and an amine, is a cornerstone in the fields of organic and medicinal chemistry. wikipedia.org These structures are not merely stable and neutral linkers but are capable of participating in hydrogen bonding as both donors and acceptors. researchgate.net This characteristic underpins their ubiquitous presence in biological processes and their role as essential building blocks in the synthesis of a vast array of biologically active molecules. researchgate.netresearchgate.net The amide bond is found in approximately 25% of all top-selling pharmaceutical drugs, highlighting its importance. nanobioletters.com

The versatility of the benzamide framework allows for the development of compounds with a wide spectrum of pharmacological activities. walshmedicalmedia.com Researchers have extensively synthesized and studied benzamide derivatives, revealing their potential as antimicrobial, anticancer, analgesic, anti-inflammatory, anticonvulsant, and cardiovascular agents. researchgate.netnanobioletters.comwalshmedicalmedia.comnih.gov Their established role in drug discovery continues to drive research into novel benzamide-based therapeutic agents. researchgate.netnih.gov

Overview of Halogenated and Nitrated N-Arylbenzamides in Academic Literature

The introduction of halogen atoms and nitro groups into the N-arylbenzamide scaffold is a strategic approach in medicinal chemistry to modulate the molecule's physicochemical properties and enhance its biological efficacy. mdpi.com Halogenation, the incorporation of atoms like chlorine, can significantly improve the bioactivity of a compound. mdpi.combiointerfaceresearch.com This modification can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. biointerfaceresearch.com Studies on halogen-containing compounds have demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govbiointerfaceresearch.com

Similarly, the nitro group is a versatile and valuable functional group in drug design. mdpi.com Its strong electron-withdrawing nature can profoundly impact a molecule's electronic properties and reactivity. Nitrated compounds have found applications as antimicrobial and anticancer therapies. mdpi.comontosight.ai The combination of both halogen and nitro substituents on an N-arylbenzamide framework, as seen in 4-chloro-N-(4-nitrophenyl)benzamide, presents a compelling area of research for developing new molecules with potentially synergistic or enhanced biological activities. nih.govevitachem.com

Scope and Research Focus on this compound and Analogues

This article focuses specifically on the chemical compound this compound. nih.gov This molecule integrates a chlorinated benzoyl group with a nitrated aniline (B41778), creating a structure of significant interest for chemical and biological investigation. The research scope encompasses its synthesis, detailed structural analysis through spectroscopic and crystallographic methods, and an exploration of its potential biological profile based on studies of its analogues. Analogues such as N-(4-chlorophenyl)-4-nitrobenzamide have been investigated for their structural properties and their utility in creating advanced polymers with improved solubility and processability. researchgate.net By examining the existing literature on this compound and its close relatives, this article aims to provide a comprehensive overview of its scientific importance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSISACRLHYKKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323840
Record name 4-chloro-N-(4-nitrophenyl)benzamide
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Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39193-07-2
Record name NSC404982
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Record name 4-chloro-N-(4-nitrophenyl)benzamide
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Record name 4-CHLORO-4'-NITROBENZANILIDE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-chloro-N-(4-nitrophenyl)benzamide and Its Derivatives

The synthesis of this compound and its related structures is primarily achieved through robust and well-documented chemical reactions. These methods can be broadly categorized into direct condensation, multi-step pathways, and the classic use of acid chlorides with anilines.

Direct Condensation Approaches

Direct condensation represents a straightforward approach to forming the amide bond in this compound. This typically involves the reaction of a carboxylic acid and an amine in the presence of a coupling agent. One such method involves reacting a substituted benzoic acid with an aniline (B41778) derivative, facilitated by reagents that activate the carboxylic acid. chemicalbook.com

A general procedure for this type of synthesis is the reaction of ortho-chlorobenzoic acid with 4-nitroaniline (B120555). The reaction is carried out in a solvent like dichloromethane (B109758) at ambient temperature, using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. chemicalbook.com Another direct method, though less common for this specific compound, is the Friedel-Crafts-type carboxamidation of arenes using reagents like cyanoguanidine in a superacid medium. nih.gov

Table 1: Example of Direct Condensation Synthesis

Reactants Reagents Solvent Conditions Product
ortho-Chlorobenzoic acid, 4-Nitroaniline EDCI, DMAP Dichloromethane Stirred for 16h at 20°C 2-Chloro-N-(4-nitrophenyl)benzamide

Data from a representative synthesis of a related isomer. chemicalbook.com

Multi-step Reaction Pathways

More complex derivatives of this compound often necessitate multi-step synthetic sequences. These pathways allow for greater control over the final structure and the introduction of various functional groups that might not be compatible with direct condensation conditions.

A key strategy in multi-step synthesis is the use of protecting groups. For instance, an amino group, which is highly reactive, can be protected as an amide (acetyl group) to prevent unwanted side reactions during subsequent synthetic steps. This "protected" group is then deprotected in the final stage to yield the desired amine functionality.

Multi-step syntheses can involve:

Initial Amide Formation: Synthesis of a nitro-substituted benzamide (B126) from the corresponding precursors. acs.org

Functional Group Interconversion: Reduction of the nitro group to an amine using reagents like tin(II) chloride (SnCl₂·2H₂O). acs.orgresearchgate.net

Deprotection: Removal of protecting groups, such as a methoxy (B1213986) group being cleaved by boron tribromide (BBr₃) to reveal a hydroxyl group. acs.org

This stepwise approach was utilized in the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors, which involved formation of the amide bond followed by reduction of a nitro group. researchgate.net

Utilizing Acid Chlorides and Substituted Anilines as Precursors

The most prevalent and versatile method for synthesizing this compound and its analogues is the acylation of a substituted aniline with a benzoyl chloride. acs.orgmdpi.com This reaction, often a variation of the Schotten-Baumann reaction, is highly efficient for forming the amide linkage. mdpi.com

The general procedure involves dissolving a substituted aniline, such as 4-nitroaniline, in a suitable solvent and then adding the corresponding acid chloride, like 4-chlorobenzoyl chloride. mdpi.comnanobioletters.com A base, commonly triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction. acs.orgmdpi.com The reaction can be carried out in various solvents, including dichloromethane, toluene (B28343), or as a biphasic system with water. mdpi.comgoogle.com

The requisite acid chlorides are typically prepared from their corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netprepchem.com For example, 4-chloro-3-nitrobenzoyl chloride can be synthesized by treating 4-chloro-3-nitrobenzoic acid with oxalyl chloride in dichloromethane with a catalytic amount of DMF. prepchem.com

Table 2: Synthesis via Acid Chloride and Aniline

Acid Chloride Aniline Base Solvent Conditions
4-Nitrobenzoyl chloride 2-(3-chlorophenyl)ethan-1-amine Triethylamine Dichloromethane Stirred for 30 min
Substituted benzoyl chlorides Substituted anilines Triethylamine Toluene Reflux

Data from representative syntheses of related benzamides. acs.orgmdpi.com

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues. These derivatization strategies are crucial for modulating the compound's chemical and biological properties.

Substitution Pattern Impact on Synthetic Feasibility

The nature and position of substituents on the aromatic rings can significantly influence the feasibility and outcome of the synthesis. The high reactivity of certain functional groups, such as a free amino group on aniline, can complicate synthetic routes. Starting a reaction sequence with aniline, for example, can lead to unwanted side reactions or direct substitution to the wrong position (meta instead of para) due to protonation of the amino group in acidic conditions. This necessitates the use of protecting groups, as seen in multi-step syntheses.

Furthermore, the electronic properties of substituents can affect reactivity. Studies on related N-substituted benzamide derivatives have shown that the presence of a chlorine atom or a nitro group on the aniline portion of the molecule can influence the compound's activity, which in turn guides synthetic efforts toward or away from certain substitution patterns. nih.govresearchgate.net In Friedel-Crafts reactions to form benzamides, the substitution pattern on the arene starting material can lead to mixtures of regioisomers, requiring careful purification. nih.gov

Introduction of Heterocyclic Moieties

A significant strategy in analogue synthesis is the incorporation of heterocyclic rings into the benzamide structure. This is often achieved by reacting a suitable benzoyl chloride derivative with a heterocyclic amine. nih.govnih.gov For instance, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride has been refluxed with various heterocyclic amines in DMF to produce a library of derivatives. nih.gov

This approach has been used to create complex analogues containing rings such as:

Pyrimidine and Quinoline: Amine derivatives have been reacted with precursors like 2-amino-4-chloro-6-methylpyrimidine (B145687) or 4-chloro-2-phenylquinoline (B1581051) to yield complex bioactive molecules. nih.gov

Piperidine (B6355638): N-protected piperidine is a valuable intermediate that can be readily incorporated into amide structures. rasayanjournal.co.in

Benzimidazole (B57391): These derivatives can be synthesized through condensation reactions, for example, by converting benzimidazole carbonitriles into N-hydroxy benzamidines. turkjps.org

Morpholine: 4-chlorobenzoylchloride can be reacted with 2-morpholinoethylamine to produce N-(2-morpholinoethyl)benzamide derivatives. google.com

These strategies highlight the modularity of benzamide synthesis, allowing for the systematic introduction of diverse chemical functionalities. evitachem.com

Mechanistic Aspects of Benzamide Formation Reactions

Nucleophilic Acyl Substitution Mechanisms

The primary mechanism for the formation of benzamides is the nucleophilic acyl substitution, which generally proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org This mechanism is distinct from the nucleophilic addition reactions characteristic of aldehydes and ketones. libretexts.org The key difference lies in the presence of a potential leaving group on the carbonyl carbon of the carboxylic acid derivative. libretexts.org

The reaction commences with the nucleophilic attack of the amine (4-nitroaniline) on the electrophilic carbonyl carbon of the carboxylic acid derivative (e.g., 4-chlorobenzoyl chloride or an activated 4-chlorobenzoic acid). This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

The reactivity of the carboxylic acid derivative is a crucial factor in this mechanism. Acid chlorides are highly reactive because the chloride ion is an excellent leaving group, and the resonance stabilization of the starting acid chloride is poor, which increases the electrophilicity of the carbonyl carbon. libretexts.org In contrast, amides are very unreactive toward nucleophilic acyl substitution due to the poor leaving group ability of the amide ion and significant resonance stabilization. libretexts.org

The general mechanism can be visualized as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the carbonyl carbon of the 4-chlorobenzoyl derivative. This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). A final deprotonation step from the nitrogen atom yields the stable this compound.

This addition-elimination sequence is the cornerstone of the synthetic strategies employed to create this and other related benzamides. masterorganicchemistry.comlibretexts.org

Role of Catalysis and Reaction Conditions

The conditions under which benzamide formation is carried out, including the choice of solvent, temperature, and catalysts, play a pivotal role in the reaction's success, yield, and purity of the product.

One common method for synthesizing benzamides is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com This reaction is typically performed in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA). mdpi.comresearchgate.net The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and thus maintaining its nucleophilicity. The reaction is often carried out in an inert solvent like dichloromethane or toluene at room temperature. mdpi.comresearchgate.net

Another widely used method involves the direct coupling of a carboxylic acid with an amine using a coupling agent. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are employed to activate the carboxylic acid. chemicalbook.com This activation is often facilitated by the addition of a catalyst like 4-dimethylaminopyridine (DMAP). chemicalbook.com In this process, the EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method is advantageous as it allows the direct use of the carboxylic acid without the need to first convert it to a more reactive derivative like an acyl chloride. chemicalbook.com

The choice of solvent is also critical. Dichloromethane (DCM) is a common solvent for coupling reactions at ambient temperature. chemicalbook.com For reactions involving less reactive starting materials or to increase the reaction rate, solvents with higher boiling points like dimethylformamide (DMF) may be used, often in conjunction with heating or refluxing. nih.gov

The following tables summarize typical reaction conditions for the synthesis of this compound and its analogues based on different synthetic approaches.

Table 1: Synthesis via Acyl Chloride Intermediate (Schotten-Baumann Conditions)

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureReference
4-nitrobenzoyl chloride2-(3-chlorophenyl)ethan-1-amineTriethylamineDichloromethaneNot specified mdpi.com
Substituted benzoic acid (activated with SOCl₂)4-nitroanilineDIPEATolueneRoom Temperature researchgate.net
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchlorideAnilines/amines-DMFReflux nih.gov

Table 2: Synthesis via Coupling Agent

Reactant 1Reactant 2Coupling AgentCatalystSolventTemperatureReference
ortho-chlorobenzoic acid4-nitroanilineEDCIDMAPDichloromethane20 °C chemicalbook.com

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been instrumental in delineating the precise atomic arrangement of 4-chloro-N-(4-nitrophenyl)benzamide in its crystalline form. This powerful technique has revealed key details about its molecular conformation, internal rotational angles, and the manner in which individual molecules assemble to form a stable crystal lattice.

In the crystalline state, the molecule of this compound adopts a conformation where the N-H and C=O bonds of the amide linkage are oriented in a trans configuration. This arrangement is a common feature in many benzanilide (B160483) derivatives. The molecule is nearly planar, a characteristic that is stabilized by an intramolecular C-H···O hydrogen bond. The two aromatic rings, the 4-chlorophenyl group and the 4-nitrophenyl group, are almost coplanar with each other. This planarity is a significant feature of its solid-state structure.

The bond lengths and angles within the molecule fall within expected ranges for similar organic compounds. For instance, the C=O double bond of the amide group exhibits a typical length, as do the C-N and C-C bonds within the aromatic rings. The geometry around the nitrogen atom of the amide is trigonal planar, consistent with sp² hybridization.

The arrangement of this compound molecules in the crystal is primarily governed by intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds form between the amide hydrogen of one molecule and an oxygen atom of the nitro group of an adjacent molecule. These interactions link the molecules into infinite zigzag chains.

Crystallographic data for the related compound N-(4-chlorophenyl)-4-nitrobenzamide indicate a monoclinic crystal system. nih.gov The unit cell parameters for this related compound have been reported as a = 9.6019 (7) Å, b = 13.0688 (10) Å, c = 9.6412 (7) Å, and β = 103.853 (1)°, with a volume of 1174.64 (15) ų. nih.gov The unit cell contains four molecules (Z = 4). nih.gov

Crystal Data and Structure Refinement for a Related Compound, N-(4-chlorophenyl)-4-nitrobenzamide
ParameterValue
Empirical formulaC₁₃H₉ClN₂O₃
Formula weight276.67
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)9.6019 (7)
b (Å)13.0688 (10)
c (Å)9.6412 (7)
β (°)103.853 (1)
Volume (ų)1174.64 (15)
Z4

Spectroscopic Characterization Beyond Basic Identification

Beyond fundamental identification, advanced spectroscopic methods provide a deeper understanding of the electronic and vibrational states of this compound. Techniques such as FTIR, FT-Raman, and multi-dimensional NMR spectroscopy offer detailed insights into the molecule's structural dynamics and electronic environment.

In the FTIR spectrum, the N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is observed as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are prominent features, typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed at lower frequencies, in the range of 700-800 cm⁻¹.

The FT-Raman spectrum provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the nitro group also tends to give a strong Raman signal.

Characteristic FTIR Absorption Bands for this compound and Related Structures
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium-Sharp
Aromatic C-H Stretch>3000Medium
Amide C=O Stretch (Amide I)1650-1680Strong
N-H Bend (Amide II)~1550Medium
Aromatic C=C Stretch1400-1600Medium-Strong
Asymmetric NO₂ Stretch~1520Strong
Symmetric NO₂ Stretch~1340Strong
C-Cl Stretch700-800Medium

NMR spectroscopy provides detailed information about the local electronic environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the two phenyl rings resonate in the region of 7.0-8.5 ppm. The protons on the nitrophenyl ring are generally shifted further downfield compared to those on the chlorophenyl ring due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are the most deshielded. The coupling patterns (doublets, triplets, etc.) and coupling constants (J values) provide information about the substitution pattern on the aromatic rings.

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm. The aromatic carbons attached to the nitro and chloro substituents, as well as the carbon attached to the amide nitrogen, show characteristic chemical shifts influenced by the electron-donating or -withdrawing nature of these groups. The carbon attached to the nitro group is significantly deshielded.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign the proton and carbon signals and to establish connectivity within the molecule.

Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
NucleusFunctional GroupApproximate Chemical Shift (ppm)
¹HAmide N-H>10 (broad singlet)
Aromatic (Nitrophenyl)8.0-8.5
Aromatic (Chlorophenyl)7.0-7.8
¹³CAmide C=O160-170
Aromatic (C-NO₂)~150
Aromatic (C-Cl)~135
Aromatic (other)120-140

Mass Spectrometry: Fragmentation Pathways and Molecular Ion Analysis

The primary fragmentation of these types of compounds under electron ionization (EI) typically involves the cleavage of the amide C-N bond, which is one of the most labile bonds in the molecule. The molecular ion ([M]⁺˙) is expected to be observed at m/z 276, with a corresponding [M+2]⁺˙ peak at m/z 278 due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.info

Two principal fragmentation routes are anticipated:

Formation of the Acylium Ion: Cleavage of the amide bond can lead to the formation of the 4-chlorobenzoyl cation. This highly resonance-stabilized acylium ion is a common and often abundant fragment in the mass spectra of chlorobenzamides.

Formation of Amine-Related Fragments: The other part of the molecule can form a radical or cation corresponding to the 4-nitroaniline (B120555) moiety.

Based on these principles and data for the related isomer, the key fragmentation pathways for this compound can be proposed. The most significant expected fragments are detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z (mass/charge)Proposed Fragment IonFormula of FragmentFragmentation Pathway
276 / 278Molecular Ion[C₁₃H₉³⁵ClN₂O₃]⁺˙ / [C₁₃H₉³⁷ClN₂O₃]⁺˙Ionization of the parent molecule.
139 / 1414-chlorobenzoyl cation[C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺α-cleavage at the amide C-N bond.
1384-nitrophenylaminyl radical cation[C₆H₅N₂O₂]⁺˙Cleavage of the amide C-N bond.
111 / 1134-chlorophenyl cation[C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation.
76Phenyl radical cation[C₆H₄]⁺˙Loss of chlorine radical from the chlorophenyl cation.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to investigate and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of close-contact interactions that govern the crystal packing. The analysis requires a solved crystal structure, which does not appear to be publicly available for this compound at present.

Therefore, a specific Hirshfeld analysis for the title compound cannot be presented. However, by examining studies on structurally analogous substituted benzanilides and other related molecules, the nature and relative importance of the intermolecular forces that would likely stabilize its crystal structure can be reliably inferred. researchgate.netmdpi.com

For a molecule like this compound, several key interactions are expected to be significant contributors:

H···H Contacts: These are typically the most abundant contacts, arising from hydrogen atoms on the peripheries of the molecules.

O···H/H···O Contacts: These represent hydrogen bonds, likely involving the amide N-H group as a donor and the nitro group or carbonyl oxygen as acceptors. These are strong, directional interactions crucial for defining the supramolecular architecture.

Cl···H/H···Cl Contacts: These are polar interactions that would play a significant role in the packing.

π···π Stacking: Interactions between the aromatic rings of the chlorobenzoyl and nitrophenyl moieties are also possible, contributing to the stability of the layered structures.

The following table presents typical quantitative contributions of various intermolecular contacts derived from the Hirshfeld surface analysis of a related substituted chlorobenzenesulfonohydrazide, illustrating the expected distribution of forces for a molecule with similar functional groups. nist.gov

Table 2: Illustrative Quantitative Contributions to Crystal Packing from Hirshfeld Surface Analysis of a Related Compound

Intermolecular ContactReciprocal ContributionPercentage Contribution (%)Significance in Crystal Packing
H···HH···H26.6%Represents the largest contribution to the surface area, indicative of van der Waals forces.
Cl···HH···Cl21.3%Significant polar interactions involving the chlorine substituent.
O···HH···O15.5%Corresponds to N-H···O or C-H···O hydrogen bonding, which are key directional forces.
C···ClCl···C10.7%Indicates interactions between the aromatic carbon atoms and the chlorine atom.
C···HH···C9.1%Represents weaker C-H···π or other van der Waals interactions.
OtherOther16.8%Includes minor contributions from contacts like N···H, C···C, etc.

Data adapted from a representative Hirshfeld analysis of a related compound containing chlorophenyl and oxygen/nitrogen functional groups to illustrate typical interaction percentages. nist.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, electronic properties, and spectroscopic signatures. For molecules like 4-chloro-N-(4-nitrophenyl)benzamide, DFT has become a standard method due to its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

For the related isomer, N-(4-chlorophenyl)-4-nitrobenzamide, X-ray crystallography has shown that the molecule is nearly planar in its solid state. nih.govnih.gov This experimental structure serves as a crucial benchmark for computational models. The key findings from the crystallographic data indicate a very slight twist between the two aromatic rings. nih.govnih.gov The electronic structure is characterized by an intramolecular C-H···O hydrogen bond, which contributes to its conformational stability. nih.govnih.gov

A computational geometry optimization using DFT would aim to reproduce these experimental findings. The calculations would likely confirm that a planar or near-planar arrangement is the lowest energy state, stabilized by the delocalization of electrons across the amide bridge and the aromatic systems. The electronic structure analysis also involves examining the distribution of charge throughout the molecule, which is heavily influenced by the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups and the carbonyl (-C=O) group.

Table 1: Experimental Geometric Parameters for N-(4-chlorophenyl)-4-nitrobenzamide

Parameter Value Description
Dihedral Angle (Aromatic Rings) 4.63 (6)° The angle between the planes of the two aromatic rings, indicating a nearly coplanar structure. nih.govnih.gov
C-C-N-O Torsion Angle 6.7 (2)° The torsion angle showing the nitro group is almost in the same plane as its attached aromatic ring. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-rich aromatic rings influence the HOMO level. A computational analysis would reveal the precise energy levels and the spatial distribution of these orbitals. Typically for such compounds, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient fragments, particularly the nitrophenyl ring. researchgate.net This distribution governs the charge transfer that occurs during electronic excitations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as these are the most electronegative atoms with lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the amide N-H group and the aromatic rings, indicating sites susceptible to nucleophilic attack.

Predicted Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparing this predicted spectrum with an experimentally obtained one allows for a detailed and accurate assignment of the vibrational bands to specific molecular motions (e.g., C=O stretching, N-H bending). nih.gov

While experimental IR spectra for this compound are available, a full computational study comparing theoretical predictions to these experimental results would provide deeper insight into its vibrational properties. nih.gov Such an analysis would confirm the assignments of key functional group frequencies and validate the accuracy of the computational model used.

Conformational Analysis and Energy Landscapes

Molecules can often exist in different spatial arrangements, or conformations, by rotating around single bonds. Conformational analysis maps the energy of the molecule as a function of these rotations, identifying the most stable conformers and the energy barriers between them.

Barriers to Internal Rotation

For this compound, the most significant barrier to internal rotation is around the C-N amide bond. mdpi.com This bond has a partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, which significantly hinders free rotation. mdpi.com This restriction means that such amides can exist as a mixture of syn and anti conformers, and the energy required to interconvert them can be substantial. mdpi.com

The experimentally observed crystal structure shows a specific, nearly planar conformation. nih.govnih.gov A full computational conformational analysis would involve calculating the energy profile as the dihedral angles of the molecule are systematically rotated. This would reveal the height of the energy barrier for rotation around the amide bond and the relative energies of other conformations, such as those arising from the rotation of the two phenyl rings. Such calculations would confirm whether the planar structure seen in the crystal is indeed the global energy minimum or one of several stable low-energy conformers.

Stability of Different Conformers

There is currently a lack of published studies specifically detailing the computational analysis of the conformational landscape of this compound. Such a study would typically involve quantum mechanical calculations to identify and rank the stability of various rotational isomers (conformers) that arise from the rotation around the amide bond and the single bonds connecting the phenyl rings to the amide group. The analysis would provide insights into the molecule's preferred three-dimensional structure in different environments, which is crucial for understanding its potential biological activity.

Molecular Docking Studies and Receptor Interactions (In Vitro Context)

Comprehensive molecular docking studies for this compound are not described in the available scientific literature. Therefore, there are no specific findings to report on its predicted binding modes, affinities, or ligand-protein interaction profiles with any particular biological target.

Prediction of Binding Modes and Affinities

Without specific molecular docking studies, it is not possible to present data on the predicted binding modes or the calculated binding affinities of this compound with any protein receptor. Such studies would theoretically predict the orientation of the compound within a protein's binding site and estimate the strength of the interaction, typically reported as a docking score or binding energy.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound is not available. This type of analysis would normally provide a summary of the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of a target protein, which are essential for molecular recognition and binding.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics (MD) simulation studies for this compound complexed with a protein target have been found in the public domain. MD simulations are instrumental in understanding the dynamic behavior of a ligand-protein system over time.

Assessment of Ligand-Protein Complex Stability

Due to the absence of MD simulation data, there is no information available on the stability of any potential ligand-protein complex involving this compound. Such an assessment would typically involve the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the structural stability of the complex throughout the simulation.

Conformational Dynamics at Binding Sites

Information regarding the conformational dynamics of this compound at a protein binding site is not available. This level of analysis from MD simulations would reveal how the compound and the protein's binding site residues adapt to each other over time, providing a more realistic and dynamic picture of the binding event.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modelling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For a molecule like this compound, which possesses distinct structural features such as a chlorinated phenyl ring, a nitrated phenyl ring, and an amide linkage, QSAR and QSPR models can provide valuable insights into how these features influence its behavior. These models are instrumental in predicting the activity of new, unsynthesized derivatives, thereby guiding the rational design of molecules with enhanced or desired properties.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. This relationship can be expressed by the general equation:

Activity / Property = f (Molecular Descriptors)

The development of a robust and predictive QSAR/QSPR model typically involves several key stages:

Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized into several classes.

Model Development: Statistical methods are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity or property (dependent variable).

Model Validation: The developed model is rigorously tested to assess its statistical significance, robustness, and predictive capability.

Molecular Descriptors in the Context of this compound

For a compound with the structural complexity of this compound, a wide array of descriptors can be calculated to quantify its various structural attributes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular connectivity indices (e.g., ¹χ, ²χ) and shape indices (e.g., Kappa indices, κ). In studies on substituted benzamides, topological descriptors such as the Wiener index (W) and Kier's alpha second-order shape index (κα2) have been shown to be important in describing antimicrobial activity. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. For a molecule containing electron-withdrawing groups like the chloro and nitro groups, descriptors such as dipole moment (µ), Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and electrophilicity index are particularly relevant. For instance, QSAR studies on N-phenylbenzamides have revealed that the electrophilicity index is significant for modeling anti-Gram-positive bacterial activity, indicating the importance of electrostatic interactions. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor. For N-phenylbenzamides, steric effects, along with hydrophobicity, have been found to be crucial for activity against Gram-negative bacteria. nih.gov

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is critical for its transport and interaction with biological membranes. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor.

QSAR Model Development and Findings for Related Structures

While specific QSAR studies solely focused on this compound are not prevalent in the literature, research on analogous N-phenylbenzamide and benzanilide (B160483) derivatives provides a strong theoretical framework. Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models.

For example, a QSAR study on the antimicrobial activity of a series of N-(substituted phenyl)-indolylazobenzamides developed models correlating the antimicrobial activity (expressed as pMIC) with topological descriptors. The following table illustrates a sample data set with calculated descriptors and biological activity, similar to what would be used in such a study.

Table 1: Illustrative Data for a QSAR Study of Substituted N-Phenylbenzamides

CompoundSubstituent (R)pMICWiener Index (W)Kier's Alpha Shape (κα2)LogP
1H1.25185015.84.15
24-CH31.31205016.54.65
34-Cl1.48198016.24.85
44-NO21.61210016.84.10
53-Cl1.45197516.14.80
63-NO21.58209516.74.05

This table is illustrative and based on typical values found in QSAR studies of similar compounds.

From such data, a QSAR model can be generated. For instance, a hypothetical MLR equation could take the form:

pMIC = 0.0002(W) + 0.05(κα2) - 0.1(LogP) + 0.85

This equation would suggest that antimicrobial activity increases with higher values of the Wiener index and Kier's alpha shape index, and decreases with increasing lipophilicity.

Model Validation

The statistical quality and predictive ability of a QSAR model are assessed using several parameters. A reliable model must be validated both internally and externally. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the fraction of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Cross-validated r²q² or r²(cv)A measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method.> 0.5
F-testFAssesses the statistical significance of the regression model.High value
Standard Deviation of Error of PredictionSDEPMeasures the deviation of the predicted values from the experimental values.Low value
Predictive r²r²(pred)Measures the predictive power of the model on an external test set.> 0.6

In a study on N-phenylbenzamides, a DFT-based QSAR model for anti-Gram-positive activity yielded an r² of 0.89 and a q² of 0.81, indicating a robust and predictive model. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzanilide derivatives, yielding models with high predictive r² values (e.g., 0.615 for CoMFA and 0.601 for CoMSIA), further underscoring the utility of these theoretical approaches. longdom.org These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing a more intuitive guide for molecular design.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

Nature and Characterization of Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the supramolecular assembly of 4-chloro-N-(4-nitrophenyl)benzamide and its derivatives. These interactions are crucial in forming defined structural motifs and extending the molecular network.

C—H⋯O and C—H⋯F Interactions

Beyond the classic N—H⋯O hydrogen bonds, weaker C—H⋯O interactions also contribute to the supramolecular structure. In the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide, intermolecular C—H⋯O interactions involving the nitro and carbonyl groups create chains and layers. nih.gov For instance, C—H⋯O contacts can generate centrosymmetric ring systems, forming zigzag chains. researchgate.net

While direct information on C—H⋯F interactions in this compound is not available, studies on related fluorinated benzamides highlight their importance. In compounds like N,N′-[4,4′-Methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide), intermolecular N—H⋯O and C—H⋯F hydrogen bonds link adjacent molecules, forming double-chain structures. researchgate.net These interactions, although weaker, can significantly influence the crystal packing. researchgate.net

Intramolecular vs. Intermolecular Hydrogen Bonding

The interplay between intramolecular and intermolecular hydrogen bonding is a critical factor in determining the final molecular conformation and crystal packing. In some related structures, such as N-(2-nitrophenyl)benzamide, an intramolecular N—H⋯O interaction with an oxygen atom of the nitro group leads to the formation of an S(6) ring motif. researchgate.net Similarly, in 3-chloro-N-(2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond also generates an S(6) ring. nih.gov

The formation of these intramolecular bonds can sometimes preclude or alter the pattern of intermolecular hydrogen bonding. The balance between these competing interactions is influenced by steric factors and the electronic nature of the substituents. nih.gov The preference for one type of bonding over the other can lead to different polymorphic forms with distinct physical properties.

Halogen Bonding and Other Non-Covalent Interactions (e.g., Cl⋯Cl Contacts)

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can also play a role in the crystal packing. While not extensively detailed for this compound itself, studies on analogous chlorinated compounds show the presence of Cl⋯Cl contacts. For example, in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, close Cl⋯O contacts are observed, contributing to the stabilization of the crystal structure. mdpi.com

The existence and significance of Cl⋯Cl interactions depend on the specific geometry and electronic environment of the chlorine atom within the crystal lattice. In some structures, such as 3-chloro-N-(2-nitrophenyl)benzamide, no short Cl⋯Cl contacts are observed. nih.gov

Aromatic Stacking Interactions (π-π Stacking)

Aromatic stacking, or π-π interactions, between the phenyl rings of adjacent molecules is another significant contributor to the supramolecular assembly. In the crystal structure of N-(2-nitrophenyl)benzamide, π-π interactions between adjacent phenyl and nitrobenzene (B124822) rings, with a centroid-centroid distance of 3.6849 (6) Å, lead to the formation of centrosymmetric dimers. researchgate.net Similarly, in 4-nitro-N-(3-nitrophenyl)benzamide, molecules are stacked along the a-axis with benzene (B151609) ring centroid-centroid distances of 3.8878 (6) Å. nih.gov These stacking interactions, along with hydrogen bonds, create an extensive three-dimensional network.

Influence of Intermolecular Interactions on Crystal Packing and Morphology

The collective effect of the aforementioned intermolecular interactions—hydrogen bonds, halogen bonds, and π-π stacking—determines the final crystal packing and morphology. researchgate.netrsc.org The directionality and strength of these interactions guide the self-assembly of the molecules into specific, often complex, three-dimensional architectures.

For example, the combination of N—H⋯O hydrogen bonds forming chains and π-π stacking creating dimers results in a layered or sheet-like packing arrangement in many benzamide (B126) derivatives. researchgate.netnih.gov The presence of multiple interaction types can lead to the formation of different polymorphs, where the same molecule crystallizes in different arrangements with varying physical properties. The specific substituents on the aromatic rings can fine-tune these interactions, leading to a diverse range of crystal structures. ias.ac.in

Table of Intermolecular Interaction Data for Related Benzamides:

CompoundInteraction TypeGeometric Parameters (where available)Resulting Motif/Assembly
4-chloro-N-phenylbenzamideN—H⋯O-C(4) chains along the a-axis nih.govresearchgate.net
N-(2-nitrophenyl)benzamideN—H⋯O-Intermolecular chains researchgate.net
C—H⋯O-Centrosymmetric R2²(14) and R2²(20) ring motifs researchgate.net
π-π stackingCentroid-centroid distance = 3.6849 (6) ÅCentrosymmetric dimers researchgate.net
Intramolecular N—H⋯O-S(6) ring motif researchgate.net
4-nitro-N-(3-nitrophenyl)benzamideC—H⋯O-Chains along Current time information in Bangalore, IN. and nih.govnih.gov
π-π stackingCentroid-centroid distance = 3.8878 (6) ÅStacks along the a-axis nih.gov
3-chloro-N-(2-nitrophenyl)benzamideIntramolecular N—H⋯O-S(6) ring nih.gov
C—H⋯O-C(7) chains along nih.gov

Supramolecular Architectures and Self-Assembly Processes

The supramolecular chemistry of this compound is dictated by a combination of strong and weak intermolecular interactions, which govern the self-assembly of the molecules in the solid state to form well-defined architectures. The crystal structure reveals a nearly planar molecular conformation, which facilitates efficient packing and the formation of various non-covalent bonds.

Detailed crystallographic studies have elucidated the key interactions responsible for the supramolecular assembly. The molecule itself is almost planar, with the dihedral angle between the mean planes of the 4-chlorophenyl and 4-nitrophenyl rings being minimal. Specifically, the dihedral angle between the aromatic ring planes has been reported as 4.63 (6)°. nih.gov The nitro group is also observed to be nearly coplanar with the attached benzene ring. nih.gov This planarity is a crucial factor in enabling the formation of extended hydrogen-bonded networks and other stabilizing interactions.

The primary driving force for the self-assembly of this compound molecules is intermolecular hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. This results in the formation of N-H···O(nitro) hydrogen bonds, which link the molecules into infinite zigzag chains extending along the crystallographic b-axis. nih.gov

The following table summarizes the key geometric parameters of the hydrogen bonds observed in the crystal structure of this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type
N-H···O(nitro)0.862.183.019 (2)163Intermolecular
C-H···O----Intramolecular

Mechanistic Insights into Biological Activity in Vitro and Theoretical As a Scaffold

Enzyme Inhibition Mechanism Studies (In Vitro)

The benzamide (B126) scaffold, particularly when substituted with halogen and nitro groups, has been a subject of interest for its potential to inhibit various enzymes. In vitro studies provide the primary evidence for this potential by quantifying the inhibitory concentrations and exploring the mode of interaction.

Alpha-glucosidase and alpha-amylase are key carbohydrate-hydrolyzing enzymes, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govfrontiersin.org These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govprimescholars.com By slowing down this process, inhibitors can help regulate blood glucose levels. primescholars.com While synthetic inhibitors like acarbose (B1664774) are available, they can be associated with gastrointestinal side effects, prompting research into new inhibitory compounds. nih.gov

Studies on related benzamide derivatives have shown significant in vitro inhibitory activity against both α-glucosidase and α-amylase. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated. nih.gov Within this series, compounds featuring a substituted phenyl ring demonstrated potent inhibition. nih.gov One of the most active compounds, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showed an IC₅₀ value of 10.75 ± 0.52 μM against α-glucosidase, which is more potent than the standard drug acarbose (IC₅₀ = 39.48 ± 0.80 μM). nih.gov The presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring was found to be favorable for inhibitory activity. nih.gov

Similarly, another study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives identified potent inhibitors. tandfonline.com The compounds N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide and N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide were the most effective against α-glucosidase and α-amylase, with IC₅₀ values of 10.13 µM and 1.52 µM, respectively. tandfonline.com

However, it is noteworthy that not all related structures are dual inhibitors. A study on phthalimide-benzenesulfonamide hybrids found that while some compounds were potent α-glucosidase inhibitors, they showed no inhibitory effect against α-amylase at concentrations up to 300 μM. nih.gov

No direct in vitro inhibition data for the specific compound 4-chloro-N-(4-nitrophenyl)benzamide against α-glucosidase or α-amylase was found in the reviewed literature.

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of Related Benzamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-Glucosidase10.13 tandfonline.com
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamideα-Amylase1.52 tandfonline.com
2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideα-Glucosidase10.75 ± 0.52 nih.gov
Acarbose (Standard)α-Glucosidase39.48 ± 0.80 nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Their inhibition is a key mechanism for certain antidepressant and neuroprotective drugs. Research has shown that compounds with a chloro-nitro aromatic structure can act as potent MAO inhibitors. For example, 7-chloro-4-nitrobenzofurazan (NBD-Cl), a structurally different compound, was found to be a potent, competitive inhibitor of both MAO-A and MAO-B from various sources, including human placenta and rat brain. nih.gov The study suggested that NBD-Cl modifies essential lysine (B10760008) residues within the active sites of the MAO enzymes. nih.gov

No direct in vitro inhibition data for this compound against monoamine oxidase was found in the reviewed literature.

Antimicrobial Activity Investigations (In Vitro)

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. mdpi.comnih.gov The N-phenylbenzamide scaffold has been identified as a promising framework for creating compounds with potential antibacterial and antifungal properties. mdpi.comnih.gov

In vitro studies have confirmed that N-phenylbenzamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com One study synthesized a series of N-phenylbenzamides and tested their activity, finding that they could inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The similar level of activity against both types of bacteria suggests a potential for broad-spectrum application. mdpi.com

Another investigation into N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives also reported antibacterial potential against both Gram-positive and Gram-negative bacteria for the compound N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide. tandfonline.com The lipophilicity conferred by halogenated phenyl rings in related chloroacetamide compounds is believed to facilitate their passage through the bacterial cell membrane, contributing to their efficacy. researchgate.net

No specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound against bacterial strains was available in the reviewed literature.

The antifungal activity of N-phenylbenzamide derivatives has also been explored in vitro. Studies have shown that these compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger. tandfonline.commdpi.com For instance, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide demonstrated excellent antifungal potential against these two fungal species. tandfonline.com The ability of N-phenylbenzamides to inhibit both bacteria and fungi makes them interesting candidates for further investigation, particularly for topical agents to treat mixed infections. mdpi.com

No specific MIC or zone of inhibition data for this compound against fungal strains was available in the reviewed literature.

Trypanosomiasis is a parasitic disease caused by protozoa of the genus Trypanosoma. journalijtdh.com The search for new, effective, and safer drugs is urgent due to issues with existing treatments. nih.gov In vitro assays are a primary method for screening compounds for antitrypanosomal activity, typically by observing the cessation of parasite motility. journalijtdh.comnih.gov

While direct studies on this compound are scarce, research on related scaffolds highlights their potential. A study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which share the 4-nitrophenyl moiety, identified compounds with potent in vitro activity against Trypanosoma cruzi. nih.gov One hit compound demonstrated an IC₅₀ of 7 μM, superior to the standard drug benznidazole (B1666585) (IC₅₀ = 34 μM). nih.gov This suggests that the 4-nitrophenyl group is a crucial component for antitrypanosomal activity within that particular scaffold. nih.gov

No direct in vitro antitrypanosomal activity data for the specific compound this compound was found in the reviewed literature.

Antiviral Activity (In Vitro)

The N-phenylbenzamide core structure has been identified as a promising framework for the development of antiviral agents. In vitro studies have highlighted its potential against various viruses, including influenza and enteroviruses.

Influenza A Nucleoprotein Inhibition

While direct in vitro data for this compound against influenza A nucleoprotein (NP) is not extensively available in the reviewed literature, numerous studies on related benzamide derivatives strongly suggest its potential as an inhibitor. The influenza A NP is a highly conserved protein crucial for viral replication, making it an attractive target for antiviral drug development. scirp.orgnih.gov

Research into benzamide derivatives has led to the discovery of potent inhibitors of influenza A. For instance, a series of benzamide derivatives were synthesized and screened for their ability to block influenza A replication, with the most potent compound in the series, compound 39 , exhibiting IC₅₀ values of 0.46 µM and 0.27 µM against H3N2 (A/HK/8/68) and H1N1 (A/WSN/33) strains, respectively. scirp.org These inhibitors are believed to function by inducing the aggregation of NP, thereby preventing its essential nuclear accumulation and disrupting the viral life cycle. scirp.orgnih.gov The core structure of these active compounds often includes a substituted benzamide moiety, indicating that the this compound scaffold possesses the foundational elements for anti-influenza activity.

Enterovirus Activity

The N-phenylbenzamide scaffold has also been investigated for its activity against enteroviruses, a genus of positive-sense single-stranded RNA viruses that includes poliovirus and coxsackieviruses. A study focusing on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, revealed promising in vitro activity. nih.govnih.gov

Although this compound was not explicitly tested, several analogs demonstrated significant inhibitory effects. For example, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was found to be active against multiple EV71 strains with IC₅₀ values ranging from 5.7 to 12 µM. nih.govnih.gov This highlights the potential of the N-phenylbenzamide core to serve as a basis for the development of anti-enterovirus agents. The mechanism of action for these compounds is suggested to be the inhibition of viral replication, and the integrity of the amide linker between the two aromatic rings has been shown to be crucial for this activity. scirp.org

Table 1: In Vitro Antiviral Activity of Selected N-Phenylbenzamide Derivatives

CompoundVirus StrainIC₅₀ (µM)Reference
Compound 39 Influenza A (H3N2, A/HK/8/68)0.46 scirp.org
Compound 39 Influenza A (H1N1, A/WSN/33)0.27 scirp.org
Compound 1e Enterovirus 71 (SZ-98)5.7 ± 0.8 nih.govnih.gov
Compound 1e Enterovirus 71 (JS-52-3)12 ± 1.2 nih.govnih.gov
Compound 1e Enterovirus 71 (H)9.5 ± 1.5 nih.govnih.gov
Compound 1e Enterovirus 71 (BrCr)10 ± 0.9 nih.govnih.gov

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

The biological activity of the N-phenylbenzamide scaffold is highly dependent on the nature and position of substituents on its two phenyl rings. SAR studies provide valuable insights into the electronic and steric requirements for optimal antiviral potency. nih.govnih.govresearchgate.netresearchgate.net

Impact of Substituent Electronic and Steric Effects on Biological Response

The electronic properties of the substituents on the N-phenylbenzamide scaffold play a critical role in modulating its biological activity. In the case of this compound, the benzamide ring (Ring A) is substituted with a chlorine atom at the para position, while the N-phenyl ring (Ring B) is substituted with a nitro group, also at the para position.

Ring A (Benzoyl moiety): The chlorine atom is an electron-withdrawing group via induction but a weak deactivator due to its electron-donating resonance effect. Studies on benzamide derivatives as anti-influenza agents have shown that substitution at the para-position of this ring with a chloro group can increase potency. researchgate.net

Steric factors also play a crucial role. The introduction of bulky substituents can either enhance binding by occupying a specific pocket in the target protein or hinder it due to steric clashes. For N-phenylbenzamide-based antiviral agents, a certain degree of conformational freedom is often necessary for activity. The relatively small size of the chloro and nitro groups in this compound suggests that they may not impose significant steric hindrance, potentially allowing for favorable binding to the target site.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the N-phenylbenzamide scaffold to exhibit antiviral properties, several key features have been identified through various studies.

A general pharmacophore model for N-phenylbenzamide-based antiviral agents includes:

Two aromatic rings: These are essential for establishing hydrophobic and π-π stacking interactions with the target protein.

An amide linker: This linker is crucial for maintaining the correct orientation of the two phenyl rings and for forming hydrogen bonds with the target. Its replacement often leads to a loss of activity. scirp.org

Hydrogen bond donor/acceptor sites: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen and the nitro group can act as hydrogen bond acceptors. These interactions are often critical for anchoring the molecule in the binding site of the target protein.

Substituents on the phenyl rings: The nature and position of these substituents fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. The presence of halogen atoms and nitro groups, as in this compound, can contribute to specific interactions with the target, such as halogen bonding or electrostatic interactions.

In essence, the this compound molecule contains the fundamental pharmacophoric features that have been associated with the antiviral activity of the N-phenylbenzamide class of compounds. Further optimization of this scaffold by modifying the substituents could lead to the development of more potent and selective antiviral agents.

Applications As a Versatile Synthetic Scaffold and Intermediate

Building Block for Complex Organic Molecules

The structure of 4-chloro-N-(4-nitrophenyl)benzamide serves as an excellent starting point for the synthesis of more elaborate organic molecules. researchgate.net Nitro compounds, in general, are recognized as indispensable building blocks for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The nitro group can be readily reduced to an amine, which can then undergo a variety of further reactions, such as diazotization or acylation. This transformation is a key step in many synthetic sequences, enabling the introduction of new functional groups and the extension of the molecular structure. frontiersin.orgresearchgate.net

For instance, the core benzamide (B126) structure is a common feature in many biologically active compounds. ontosight.ai Researchers have synthesized series of complex benzamide derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, starting from related nitro-containing benzoic acids. nih.gov Similarly, the this compound scaffold can be envisioned as a precursor to multi-ring systems. For example, in the development of DNA methyltransferase inhibitors, a central amide unit formed by reacting 4-nitrobenzoyl chloride and nitroaniline was a key step, followed by reduction of the nitro groups to create a diamino compound ready for further elaboration. nih.gov This highlights how the nitro group in the parent molecule is a latent amino group, providing a strategic advantage in multi-step syntheses.

Precursor in Heterocyclic Synthesis (e.g., Oxadiazine Derivatives)

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The amide linkage and the potential for functional group transformations on the aromatic rings provide the necessary handles for cyclization reactions.

A prominent example is the synthesis of oxadiazine derivatives, which are known for a range of biological activities. biointerfaceresearch.commedjchem.com While direct synthesis from this compound is not explicitly detailed in every study, the general synthetic strategies for oxadiazines often involve benzamide-containing intermediates. For example, a method for synthesizing 1,3,5-oxadiazine derivatives proceeds through N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides, which are themselves derived from benzamides. biointerfaceresearch.comresearchgate.net The synthesis of 1,3,4-oxadiazoles, another class of heterocycles, frequently starts from acid hydrazides, which can be prepared from benzoyl derivatives. nih.gov The functional groups on this compound could be modified to create the necessary precursors for these types of heterocyclization reactions, demonstrating its potential role as a starting material in the synthesis of diverse heterocyclic structures like oxadiazines. sioc-journal.cn

Design of Novel Chemical Entities for Academic Exploration

In academic research, the quest for novel molecules with unique properties or potential biological activities is a primary driver. This compound offers a readily accessible and modifiable platform for chemical exploration. Its structure, comprising two phenyl rings connected by an amide, is a common motif in medicinal chemistry. researchgate.net

Role in Pro-Drug Design (conceptual)

The concept of a pro-drug involves administering a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The this compound molecule possesses features that make it an interesting candidate for conceptual pro-drug design, primarily centered on its nitro group.

The nitro group is a versatile functional group in drug design and can be metabolically reduced to a hydroxylamine (B1172632) and subsequently to an amine. mdpi.com This bio-reduction is a well-known metabolic pathway for nitroaromatic compounds. Therefore, one can conceptualize a pro-drug strategy where the parent this compound is inactive, but upon enzymatic reduction of the nitro group to an amino group in a specific physiological environment (such as the hypoxic conditions found in tumors), it becomes a biologically active agent. The resulting 4-chloro-N-(4-aminophenyl)benzamide would have significantly different electronic and steric properties, potentially leading to a specific biological activity. The reduction of nitro-derivatives to access bioactive amines is a key strategy in medicinal chemistry, underscoring the potential of this scaffold in developing targeted therapies. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 4-chloro-N-(4-nitrophenyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 4-nitroaniline (B120555). While effective, this method can be enhanced in terms of efficiency and environmental compatibility. Future research should focus on developing greener and more efficient synthetic protocols.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . evitachem.comsemanticscholar.orgijprdjournal.com This technique has been shown to dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, a significant step towards sustainable chemistry. tandfonline.comresearchgate.net A potential research direction would be to adapt the palladium-doped clay-catalyzed microwave irradiation method, which has been successful for other benzanilides, to the synthesis of this compound. tandfonline.comresearchgate.net

Another area ripe for investigation is the application of flow chemistry . rsc.orgresearchgate.netnih.govthieme-connect.de Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. rsc.orgnih.gov A two-step continuous flow system, integrating the in-situ generation of the acid chloride from 4-chlorobenzoic acid followed immediately by amidation with 4-nitroaniline, could streamline the production of the target molecule. rsc.org

Furthermore, photomediated reductive coupling of nitroarenes with aldehydes presents an innovative approach. nih.gov This method avoids the pre-reduction of the nitro group and the use of stoichiometric activating reagents, offering a more atom-economical and environmentally benign pathway. nih.gov Research into a photocatalytic system for the direct coupling of 4-chlorobenzaldehyde (B46862) and 4-nitroaniline to form this compound would be a significant advancement.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction time, increased yield, solvent-free conditionsOptimization of catalyst (e.g., Pd-doped clay), power, and time
Flow ChemistryEnhanced control, safety, and scalabilityDesign of a continuous flow reactor system for integrated synthesis
Photomediated Reductive CouplingAtom economy, avoidance of pre-reduction and activating agentsDevelopment of a suitable photocatalyst and reaction conditions

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of any synthetic route is greatly facilitated by a thorough understanding of the reaction kinetics and mechanism. Traditional offline monitoring techniques like TLC and HPLC are often time-consuming and may not provide a complete picture of the reaction progress. Future research should focus on the implementation of advanced spectroscopic probes for real-time, in-situ reaction monitoring .

ReactIR™ (In-situ Fourier Transform Infrared Spectroscopy) is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. rsc.org By monitoring the characteristic vibrational bands of the carbonyl group in the acid chloride and the amide product, one could gain valuable insights into the reaction kinetics of the formation of this compound.

In-situ Raman spectroscopy offers complementary information to IR and can be particularly useful in heterogeneous reaction mixtures or when water is present. The development of a Raman-based monitoring method could provide a more comprehensive understanding of the reaction dynamics.

Mass spectrometry-based techniques , such as Atmospheric Solids Analysis Probe (ASAP), can provide rapid structural information of reaction components with minimal sample preparation. thieme-connect.de This would allow for the direct observation of the formation of this compound and any potential side products in real-time.

Spectroscopic ProbeInformation GainedPotential Application in Synthesis of this compound
In-situ FT-IR (ReactIR™)Real-time concentration profiles of reactants, intermediates, and productsKinetic studies, optimization of reaction conditions, and endpoint determination
In-situ Raman SpectroscopyComplementary vibrational information, suitable for heterogeneous systemsMechanistic investigations and monitoring of reactions in various media
Mass Spectrometry (e.g., ASAP)Rapid structural confirmation of reaction componentsReal-time product identification and detection of impurities

Deeper Theoretical Investigations of Excited State Properties and Photochemistry

The presence of a nitro group in this compound suggests a rich and unexplored photochemistry. Future research should delve into the theoretical investigation of its excited state properties . rsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to predict the electronic absorption and emission spectra of the molecule. rsc.orgresearchgate.net These calculations can provide insights into the nature of the electronic transitions, such as whether they are localized on one of the aromatic rings or involve charge transfer between the donor (chlorophenyl) and acceptor (nitrophenyl) moieties. researchgate.netacs.org

Furthermore, theoretical studies can elucidate the potential photochemical reaction pathways. researchgate.net For instance, understanding the excited state dynamics could reveal the likelihood of photoreduction of the nitro group or other photochemical transformations. nih.gov Such studies are crucial for predicting the photostability of the compound and for designing potential applications in areas like photosensitization or photoredox catalysis. acs.org

Theoretical MethodPredicted PropertiesResearch Significance
Time-Dependent Density Functional Theory (TD-DFT)Electronic absorption and emission spectra, nature of electronic transitionsUnderstanding photophysical properties and potential for light-induced applications
Excited State Dynamics SimulationsPhotochemical reaction pathways, photostabilityPredicting behavior upon light exposure and guiding the design of photochemical experiments

Expansion of In Vitro Biological Target Screening

While some benzanilide (B160483) derivatives have been explored for their biological activities, a comprehensive screening of this compound against a diverse range of biological targets is lacking. acs.orgnih.govtandfonline.comnih.govresearchgate.net Future research should focus on a broad in vitro biological target screening to uncover its therapeutic potential.

Given the structural similarities to other biologically active benzanilides, it would be prudent to screen this compound for activities such as:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi. evitachem.comnanobioletters.com

Anticancer activity: Screening against various cancer cell lines to assess its cytotoxic and antiproliferative effects.

Enzyme inhibition: Investigating its potential to inhibit key enzymes implicated in diseases, such as kinases, proteases, or metabolic enzymes. nih.gov

Antitrypanosomal activity: Given that related nitroaromatic compounds have shown promise in this area, screening against Trypanosoma species would be worthwhile. nih.gov

A systematic screening approach, coupled with structure-activity relationship (SAR) studies of related analogs, could identify promising lead compounds for further drug development.

Biological TargetRationale for ScreeningPotential Therapeutic Area
Pathogenic MicroorganismsStructural similarity to known antimicrobial benzamidesInfectious Diseases
Cancer Cell LinesPrecedent of anticancer activity in related compoundsOncology
Key Disease-Related EnzymesPotential for targeted inhibition based on the benzanilide scaffoldVarious, depending on the enzyme
Trypanosoma speciesPresence of a nitroaromatic moiety, a known pharmacophoreNeglected Tropical Diseases

Exploration of this compound in Materials Science (based on supramolecular properties)

The molecular structure of this compound, with its amide linkage capable of hydrogen bonding and aromatic rings that can participate in π-π stacking, suggests a propensity for forming well-defined supramolecular assemblies . nih.govresearchgate.netnih.gov This opens up avenues for its exploration in the field of materials science .

Future research should focus on the crystal engineering of this compound. nih.gov By systematically studying its crystallization behavior from different solvents and in the presence of co-formers, it may be possible to generate different polymorphic forms or co-crystals with unique physical properties.

The ability to form ordered structures could be harnessed for applications such as:

Organic electronics: The π-conjugated system and potential for ordered packing could be explored for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Non-linear optics: The presence of donor and acceptor groups in the molecule suggests that it might exhibit non-linear optical (NLO) properties, which could be enhanced through controlled crystal packing.

Sensing: The interaction of the nitro group with certain analytes could be exploited for the development of fluorescent or colorimetric sensors. nih.gov

Research AreaKey Supramolecular PropertyPotential Application
Crystal EngineeringHydrogen bonding, π-π stackingDevelopment of polymorphs and co-crystals with tailored properties
Organic ElectronicsOrdered molecular packing, π-conjugated systemOrganic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs)
Non-Linear OpticsDonor-acceptor structureMaterials for optical devices
Chemical SensingInteraction with analytes via the nitro groupFluorescent or colorimetric sensors

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-(4-nitrophenyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including chlorination of a pyridine ring, introduction of a trifluoromethyl group, and amide coupling. Key steps:

  • Pyridine Derivative Formation : Chlorination followed by trifluoromethylation under anhydrous conditions using catalysts like AlCl₃ .
  • Amide Coupling : Use of coupling agents (e.g., HATU or DCC) in polar aprotic solvents (DMF or DCM) at 0–25°C. Yields (>70%) can be enhanced by optimizing stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : HPLC/UV at 254 nm with a C18 column (mobile phase: acetonitrile/water) to assess purity .
  • Spectroscopy : FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR for substituent positions, and HRMS for molecular ion confirmation .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX for refinement (R-factor <0.05) .

Q. What biochemical pathways are implicated in the compound’s mechanism of action?

  • Methodological Answer : The compound targets bacterial enzymes like acps-pptase, critical for lipid biosynthesis. Validate via:

  • Enzyme Assays : Measure IC₅₀ using purified acps-pptase and radiolabeled substrates .
  • Gene Expression Profiling : RNA-seq to track downregulation of fatty acid biosynthesis genes in bacterial models .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodological Answer : Use SCXRD to determine torsion angles and hydrogen-bonding patterns. For example:

  • Dihedral Angles : Compare nitro-phenyl vs. benzamide planes (e.g., 15° in P2₁/n space group vs. 22° in P1) .
  • Intermolecular Interactions : Graph-set analysis (e.g., R₂²(8) motifs) to identify packing anomalies . Refine using SHELXL with high-resolution data (d-spacing <1 Å) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize assays (e.g., MIC testing in Mueller-Hinton broth) across labs .
  • Metabolite Screening : UHPLC/MS to detect degradation products (e.g., 4-chlorobenzamide) that may interfere with activity .
  • Covalent Binding Validation : Mass spectrometry to confirm irreversible binding to Cys249 in PPARδ (e.g., GSK3787 analog studies) .

Q. How do substituent modifications influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing Cl with CF₃ or NO₂) and compare binding affinities via SPR or ITC .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate electronic effects (HOMO-LUMO gaps) with antibacterial potency .

Q. What experimental approaches elucidate degradation pathways under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV light (254 nm), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂). Monitor via:
  • UHPLC/MS : Identify major degradation products (e.g., hydrolyzed benzamide) .
  • Kinetic Studies : Determine rate constants for hydronium ion-catalyzed breakdown using UV spectrophotometry .

Q. How can the compound be utilized in catalytic applications beyond medicinal chemistry?

  • Methodological Answer :

  • Suzuki Coupling : Employ as a ligand precursor (e.g., thiourea derivatives) for Pd-catalyzed C–C bond formation. Optimize conditions (e.g., K₂CO₃, DMF, 80°C) and track conversion via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.